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N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
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Overview
Description
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is an organic compound that features a fluorobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-isopropyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: The major products would include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
A. Anticancer Activity
Recent studies have identified N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine as a promising candidate for anticancer therapies. Its structural modifications have been shown to enhance potency against various cancer cell lines. For example, the compound has been evaluated for its inhibitory effects on protein kinases, which are critical in cancer progression. Inhibitors derived from pyrazole structures have demonstrated significant activity against targets such as Protein Kinase D (PKD), which is implicated in cancer and other diseases .
B. Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been linked to the inhibition of co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in various cellular functions and disease states, including cancer . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence inhibitory potency.
Synthesis and Derivatives
A. Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from easily accessible precursors. Various synthetic methods have been developed to optimize yield and purity while minimizing by-products. For example, a common approach includes the use of halogenated intermediates followed by nucleophilic substitution reactions .
B. Derivatives and Variants
The exploration of derivatives of this compound has revealed compounds with enhanced biological activities. For instance, modifications at the benzyl position or alterations in the isopropyl group can lead to improved selectivity and potency against target proteins . These derivatives are essential for developing more effective therapeutic agents.
Case Studies and Research Findings
A. Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated a notable reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .
B. Case Study: Enzyme Inhibition
Another significant study investigated the inhibition of CARM1 by various pyrazole derivatives, including this compound. The findings demonstrated that specific structural features were crucial for binding affinity and enzymatic inhibition, providing insights into designing more effective inhibitors .
Mechanism of Action
The mechanism by which N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
- N-(3-bromobenzyl)-1-isopropyl-1H-pyrazol-4-amine
- N-(3-methylbenzyl)-1-isopropyl-1H-pyrazol-4-amine
Uniqueness
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Biological Activity
N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory properties and interactions with neurotransmitter receptors, which may offer therapeutic benefits for various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C14H19FN3, with a molar mass of approximately 283.78 g/mol. The structure features a five-membered pyrazole ring substituted with a 3-fluorobenzyl group and an isopropyl group, which contribute to its unique chemical reactivity and biological activity.
Enzyme Modulation
This compound has shown significant potential in modulating enzyme activity, particularly those involved in inflammatory pathways. Studies indicate that it may inhibit specific enzymes such as phospholipase A2, which plays a crucial role in the inflammatory response. This inhibition suggests that the compound could serve as a lead for developing anti-inflammatory drugs .
Interaction with Receptors
The compound's ability to interact with neurotransmitter receptors in the central nervous system suggests its potential utility in treating neurological disorders. Molecular docking studies have demonstrated that this compound forms hydrogen bonds and hydrophobic interactions with target proteins, which are critical for its biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Effects : Research indicates that this compound effectively reduces inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes .
- Neurological Benefits : In vitro studies have shown that this compound can modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as anxiety and depression.
- Molecular Docking Studies : These studies reveal that the compound binds effectively to various biological targets, which may elucidate its mechanisms of action and support further drug development efforts .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide | Contains a methoxyphenyl group | Potential anti-inflammatory |
4-(4-fluorobenzyl)piperidine | Piperidine ring attached to fluorobenzyl | Central nervous system effects |
4-fluorobenzyl cyanide | Cyanide group attached to fluorobenzyl | Toxicological concerns |
This table illustrates how this compound stands out due to its specific combination of substituents, influencing both its chemical behavior and biological activity.
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-4-3-5-12(14)6-11;/h3-6,8-10,15H,7H2,1-2H3;1H |
InChI Key |
CPHSQGSXNNDEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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